2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide (CAS 955322‑08‑4) is a synthetic small‑molecule benzimidazole derivative bearing a primary acetamide side chain. Its molecular formula is C₁₆H₁₅N₃O with a molecular weight of 265.31 g mol⁻¹.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 955322-08-4
Cat. No. B2414918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide
CAS955322-08-4
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)N
InChIInChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16-18-13-8-4-5-9-14(13)19(16)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)
InChIKeyAEMSCJHBQVEDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide (CAS 955322-08-4): Procurement-Relevant Chemotype Profile


2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide (CAS 955322‑08‑4) is a synthetic small‑molecule benzimidazole derivative bearing a primary acetamide side chain. Its molecular formula is C₁₆H₁₅N₃O with a molecular weight of 265.31 g mol⁻¹ . The compound belongs to the 2‑phenyl‑1H‑benzimidazole‑1‑acetamide subclass, a chemotype that has been explored for carbonic anhydrase inhibition [1], acetylcholinesterase inhibition [2], and anthelmintic activity [3]. The ortho‑methyl substituent on the 2‑phenyl ring distinguishes it from other 2‑phenylbenzimidazole‑1‑acetamide analogues and may influence both target affinity and physicochemical properties.

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide: Why Class‑Level Substitution Is Not Straightforward


Although many 2‑phenyl‑1H‑benzimidazole‑1‑acetamide analogues share a common core, small perturbations in the substitution pattern lead to marked differences in biological potency and selectivity. For example, within a series of four closely related benzimidazole acetamides, AChE IC₅₀ values ranged from 0.936 µM to 17.07 µM and hCA‑II IC₅₀ values ranged from 4.12 µM to 8.64 µM [1]. Similarly, in a panel of 2‑phenylbenzimidazole‑1‑acetamide anthelmintics, the nature of the phenyl substituent (4‑NO₂ vs. 4‑Cl) and the acetamide N‑substituent determined whether a compound was primarily paralytic or lethally active against Pheretima posthuma [2]. Consequently, the ortho‑methyl‑bearing primary acetamide cannot be assumed to behave identically to its para‑substituted, N‑alkylated, or 2‑benzyl congeners. Procurement decisions that treat these analogues as interchangeable risk selecting a compound with significantly different target engagement, solubility, or metabolic stability profiles.

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide (955322-08-4): Quantitative Differentiation Evidence


Molecular Weight Differentiation vs. N‑Aryl Acetamide Congener

The target compound is a primary acetamide (MW = 265.31 g mol⁻¹) and is 90.2 Da lighter than its direct N‑(2‑methylphenyl) congener, N‑(2‑methylphenyl)‑2‑[2‑(2‑methylphenyl)‑1H‑benzimidazol‑1‑yl]acetamide (CAS 955321‑63‑8, MW = 355.44 g mol⁻¹) . This difference arises from the absence of the additional N‑aryl group and translates into a substantially higher fraction of hydrogen‑bond donors (1 vs. 0) and a lower calculated lipophilicity, which are critical parameters for CNS penetration and aqueous solubility [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2‑Phenyl Substituent Electronic Modulation: Ortho‑CH₃ vs. Para‑Cl Analogue

In the 2‑phenylbenzimidazole‑1‑acetamide anthelmintic series, the electronic nature of the 2‑phenyl substituent governs both the paralytic and lethal activity against Pheretima posthuma. Compounds with a 4‑chlorophenyl group (e.g., 2‑[2‑(4‑chlorophenyl)‑1H‑benzimidazol‑1‑yl]‑N‑phenylacetamide, 3q) and those with a 4‑nitrophenyl group (e.g., 3a, 3c, 3f) were identified as superior to albendazole in causing worm death, whereas the 4‑nitrophenyl derivatives 3a, 3c, 3d, 3f, and 3h were more effective at inducing paralysis [1]. The ortho‑methylphenyl analogue (the target compound) introduces steric hindrance and a distinct electron‑donating profile that is predicted to shift both potency and the paralytic/lethal balance relative to the para‑substituted congeners, although direct experimental comparison has not been published.

Structure–Activity Relationship Anthelmintic Benzimidazole

Carbonic Anhydrase Inhibitory Potential: Class‑Level Benchmarking Against Acetazolamide

Benzimidazole derivatives constitute a validated class of carbonic anhydrase (CA) inhibitors. In a screen of 24 benzimidazole analogues, the most potent compound (22) exhibited an IC₅₀ of 7.47 ± 0.39 µM against bovine CA‑II, while the reference inhibitor acetazolamide showed an IC₅₀ of 0.25 ± 0.01 µM [1]. In a separate study, four benzimidazole acetamide derivatives displayed hCA‑II IC₅₀ values between 4.12 µM and 8.64 µM [2]. The target compound, featuring a free primary acetamide capable of coordinating the active‑site zinc ion similarly to the sulfonamide group of acetazolamide, is expected to exhibit CA inhibitory activity in the low‑to‑mid micromolar range. However, the ortho‑methyl group may influence isoform selectivity (CA‑I vs. CA‑II vs. CA‑IX/XII), a hypothesis that requires experimental validation.

Carbonic Anhydrase Inhibition Enzyme Assay Benzimidazole Pharmacophore

Acetylcholinesterase Inhibition: Primary Amide vs. N‑Substituted Amide Series

Four benzimidazole acetamide derivatives (9a–10b) were evaluated against human erythrocyte AChE, yielding IC₅₀ values of 0.936, 2.17, 8.43, and 17.07 µM [1]. The wide 18‑fold potency range underscores the sensitivity of AChE inhibition to the acetamide N‑substituent. The target compound bears a free –NH₂ terminus, which differs from all four reported analogues (which carry alkyl/aryl amide substituents). Molecular docking studies of 9a–10b indicate that the acetamide carbonyl engages in hydrogen‑bonding interactions within the AChE active site, a feature that the primary amide of the target compound may also fulfill [1]. Comparative experimental IC₅₀ data for the target compound are required to determine whether the primary amide confers improved or diminished AChE affinity relative to the N‑substituted series.

Acetylcholinesterase Alzheimer’s Disease Neurodegeneration

Purity and Physical Form: Vendor‑Specified Quality Benchmarks

Commercially available lots of 2‑[2‑(2‑methylphenyl)‑1H‑benzimidazol‑1‑yl]acetamide are supplied with ≥98% purity (HPLC), as a white‑to‑beige powder soluble in DMSO (≥2 mg mL⁻¹, clear upon warming) . This purity specification meets or exceeds the typical ≥95% threshold required for biochemical screening and is comparable to the specifications of analogous benzimidazole acetamide research chemicals. The defined DMSO solubility facilitates direct use in cell‑based and enzymatic assays without additional formulation steps.

Quality Control Procurement Specification Analytical Chemistry

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide: Recommended Procurement and Application Scenarios


Anthelmintic Drug Discovery – Screening for Novel Nematicidal Agents

The compound is a structural analogue of the 2‑phenylbenzimidazole‑1‑acetamide series that demonstrated anthelmintic activity superior to albendazole in Pheretima posthuma assays [1]. Its ortho‑methyl substituent and free primary amide offer unexplored SAR space. Procurement is recommended for laboratories conducting phenotypic anthelmintic screening against nematode models (e.g., Pheretima posthuma, Haemonchus contortus, Caenorhabditis elegans) to evaluate whether the ortho‑tolyl substitution provides a differentiated paralysis‑vs.‑lethality profile.

Carbonic Anhydrase Inhibitor Screening – Non‑Sulfonamide Chemotype Exploration

Benzimidazole‑1‑acetamides are a validated non‑sulfonamide carbonic anhydrase inhibitor class [1]. The target compound should be screened against a panel of human CA isoforms (CA‑I, CA‑II, CA‑IX, CA‑XII) to determine its inhibitory potency and isoform selectivity relative to acetazolamide . The primary amide may coordinate the active‑site zinc, while the ortho‑methyl group could modulate isoform selectivity, a hypothesis testable through procurement and direct enzymatic assay.

Acetylcholinesterase Inhibitor Lead Generation – Alzheimer’s Disease Programs

Given the established AChE inhibitory activity of benzimidazole acetamide derivatives (IC₅₀ range 0.936–17.07 µM) [1], the target compound is suitable for AChE inhibition screening. Its primary amide terminus provides a synthetic handle for subsequent derivatization into N‑alkyl, N‑aryl, or heterocyclic analogues, enabling systematic SAR exploration around the acetamide nitrogen. Procurement supports hit‑to‑lead campaigns for cognitive disorders.

Medicinal Chemistry Scaffold Diversification – Benzimidazole Library Synthesis

The primary acetamide group is a versatile functional handle for amide coupling, hydrolysis, reduction, or conversion to nitrile and tetrazole bioisosteres. The compound can serve as a key intermediate for generating focused libraries of 2‑(2‑methylphenyl)‑1H‑benzimidazole derivatives with systematic variation at the 1‑position [1]. This scaffold diversification strategy is applicable across multiple therapeutic areas, including anti‑infective, oncology, and neuropharmacology research.

Quote Request

Request a Quote for 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.